METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzothiophene core, a bipiperidine moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which is then functionalized through a series of reactions including sulfonylation, carbamoylation, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and bipiperidine-containing molecules. Examples include:
- METHYL 4’-({[4-(1,4’-BIPIPERIDIN-1’-YL)PHENYLCARBAMOYL}AMINO)METHYL]-3,3’-DIFLUORO-2-BIPHENYLCARBOXYLATE .
- N-{2-[(3-{[1,4’-BIPIPERIDIN]-1’-YL}PROPYL)CARBAMOYL]PHENYL}-2-METHYL-5,6-DIHYDRO-1,4-OXATHIINE-3-CARBOXAMIDE .
Uniqueness
What sets METHYL 3-({4’-CARBAMOYL-[1,4’-BIPIPERIDIN]-1’-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-29-19(25)17-18(15-7-3-4-8-16(15)30-17)31(27,28)24-13-9-21(10-14-24,20(22)26)23-11-5-2-6-12-23/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEDLDLQIZJYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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